Antifungal Potency of Cynodontin vs. Emodin and Chrysophanol
Cynodontin demonstrates potent antifungal activity against key phytopathogenic fungi, a property not shared by the related anthraquinones emodin and chrysophanol. In direct in vitro comparisons, cynodontin was a potent inhibitor of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, with ED50 values in the same order of magnitude as the commercial fungicides dicloran and carbendazim [1][2]. In stark contrast, the same study found that emodin and chrysophanol did not affect the growth of these cynodontin-sensitive fungi at all [1]. This demonstrates a functional divergence based on structural differences, where the specific hydroxylation pattern of cynodontin is critical for its antifungal activity [2].
| Evidence Dimension | In vitro antifungal activity |
|---|---|
| Target Compound Data | Potent inhibition of Sclerotinia minor, Sclerotinia sclerotiorum, Botrytis cinerea, and Verticillium dahliae; ED50 values comparable to dicloran and carbendazim |
| Comparator Or Baseline | Emodin and chrysophanol |
| Quantified Difference | Active vs. No inhibition (Emodin and chrysophanol were completely inactive against cynodontin-sensitive fungi) |
| Conditions | In vitro fungitoxicity assay |
Why This Matters
For researchers developing antifungal agents or studying plant-pathogen interactions, cynodontin provides a unique and potent bioactive scaffold that is not functionally redundant with commercially available or common anthraquinone analogs.
- [1] Chrysayi-Tokousbalides, M., & Kastanias, M. A. (2003). Cynodontin: a fungal metabolite with antifungal properties. Journal of Agricultural and Food Chemistry, 51(17), 4920-4923. View Source
- [2] AGRIS (FAO). Cynodontin: A Fungal Metabolite with Antifungal Properties. Record 65e0067b0f3e94b9e5de95d3. View Source
